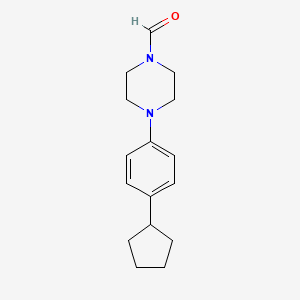
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde is an organic compound that features a piperazine ring substituted with a cyclopentylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of diethylenediamine with diols or the use of palladium-catalyzed cyclization reactions.
Introduction of the Cyclopentylphenyl Group: The cyclopentylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopentylphenyl halide reacts with the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often tailored to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: 4-(4-Cyclopentylphenyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Cyclopentylphenyl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is employed in studies investigating the structure-activity relationships of piperazine derivatives and their biological effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various receptors and enzymes in the body, depending on its structural modifications.
Pathways Involved: It can modulate neurotransmitter systems, such as the serotonin and dopamine pathways, which are crucial in neurological and psychiatric conditions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenyl)piperazine-1-carbaldehyde: Lacks the cyclopentyl group, which may affect its biological activity and pharmacokinetic properties.
4-(4-Cyclohexylphenyl)piperazine-1-carbaldehyde: Contains a cyclohexyl group instead of a cyclopentyl group, potentially altering its chemical reactivity and biological effects.
Uniqueness
4-(4-Cyclopentylphenyl)piperazine-1-carbaldehyde is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties, thereby affecting its reactivity and interactions with biological targets.
Properties
CAS No. |
113681-97-3 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
4-(4-cyclopentylphenyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C16H22N2O/c19-13-17-9-11-18(12-10-17)16-7-5-15(6-8-16)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2 |
InChI Key |
XLVWSZWDEZAXJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















